molecular formula C2H7NO3S B12673993 Einecs 265-707-0 CAS No. 65345-27-9

Einecs 265-707-0

Cat. No.: B12673993
CAS No.: 65345-27-9
M. Wt: 125.15 g/mol
InChI Key: IZGMTUSWDTVKOI-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 265-707-0, a compound whose specific identity remains undisclosed in publicly accessible databases. EINECS serves as a regulatory framework under the EU’s REACH legislation (Registration, Evaluation, Authorization, and Restriction of Chemicals) to manage chemical risks by filling toxicological data gaps .

Properties

CAS No.

65345-27-9

Molecular Formula

C2H7NO3S

Molecular Weight

125.15 g/mol

IUPAC Name

2-aminoethanol;sulfur dioxide

InChI

InChI=1S/C2H7NO.O2S/c3-1-2-4;1-3-2/h4H,1-3H2;

InChI Key

IZGMTUSWDTVKOI-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.O=S=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 265-707-0 involves the refining of petroleum fractions. The process typically includes distillation, hydrogenation, and other chemical conversions to achieve the desired composition and properties. The reaction conditions vary depending on the specific hydrocarbons being targeted, but generally involve high temperatures and pressures, as well as the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale refineries where crude oil is processed. The refining process includes several stages such as atmospheric and vacuum distillation, catalytic cracking, and hydrocracking. These processes help in separating and converting the crude oil into various hydrocarbon fractions, including the hydrocarbon solvents that make up this compound .

Chemical Reactions Analysis

Types of Reactions

Einecs 265-707-0 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, halogens (such as chlorine and bromine), and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from these reactions include alcohols, aldehydes, ketones, carboxylic acids, alkanes, and halogenated hydrocarbons. These products have various applications in different industries .

Scientific Research Applications

Scientific Research Applications

EINECS 265-707-0 has been utilized in several fields, including:

  • Polymer Chemistry :
    • Used as a curing agent for epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials.
    • Acts as a hardener in polyurethane formulations, contributing to improved flexibility and durability.
  • Biological Research :
    • Investigated for its potential role in biological systems, particularly in studies related to enzyme inhibition and cellular signaling pathways.
    • Exhibits antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
  • Environmental Science :
    • Assessed for its impact on aquatic ecosystems, particularly regarding its biodegradability and toxicity to aquatic organisms.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Polymer ChemistryCuring agent for epoxy resinsEnhances mechanical properties
Biological ResearchPotential enzyme inhibitorInvestigated for antimicrobial effects
Environmental ScienceToxicity assessment in aquatic ecosystemsEvaluated for biodegradability

Case Studies

  • Polymer Application Study :
    • A study demonstrated that incorporating this compound into epoxy formulations resulted in a significant increase in tensile strength and thermal resistance compared to control samples. The findings suggest its efficacy as a curing agent in high-performance materials.
  • Antimicrobial Activity Research :
    • In vitro studies showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents.
  • Environmental Impact Assessment :
    • Research conducted on the biodegradation of this compound revealed that under aerobic conditions, the compound degraded significantly over a period of weeks, suggesting a lower environmental persistence compared to other similar compounds.

Mechanism of Action

The mechanism of action of Einecs 265-707-0 involves its ability to dissolve and interact with various substances. The molecular targets and pathways involved depend on the specific application. For example, in chemical reactions, it acts as a solvent to facilitate the interaction of reactants. In biological applications, it helps in the extraction and purification of biomolecules by dissolving lipids and other hydrophobic substances .

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS compounds are often evaluated using Read-Across Structure-Activity Relationships (RASAR), which leverage structural analogs to predict toxicity. Studies demonstrate that Tanimoto similarity indices (≥70% similarity via PubChem 2D fingerprints) enable the identification of analogs from labeled datasets like REACH Annex VI Table 3.1. For example, 1,387 labeled chemicals from Annex VI provided coverage for 33,000 unlabeled EINECS compounds, highlighting the efficiency of similarity-based clustering .

Table 1: Key Metrics for Structural Similarity-Based Predictions

Parameter Value/Description Source
Tanimoto Similarity Threshold ≥70% (PubChem 2D fingerprints)
Labeled Compounds (Annex VI) 1,387
Covered EINECS Compounds 33,000
Chemical Space Coverage High (clustering via neighbor density)

Physicochemical and Toxicological Profiles

While specific data for EINECS 265-707-0 are unavailable, Quantitative Structure-Activity Relationship (QSAR) models provide insights into analogous compounds. For instance:

  • Chlorinated alkanes and organothiophosphates were modeled using log Kow (hydrophobicity) and in vitro toxicity data to predict acute toxicity in fish and daphnids .
  • Substituted mononitrobenzenes showed log Kow-dependent toxicity, with advisory tools guiding QSAR selection for specific organisms .

Table 2: Comparative Toxicity Predictions for EINECS Analog Classes

Compound Class Key Parameter (log Kow) Modeled Organism Prediction Accuracy (AUC*) Source
Chlorinated alkanes In silico log Kow Fish 0.70–0.85
Organothiophosphates Experimental log Kow Daphnids → Fish 0.75–0.80
Mononitrobenzenes 0.5–3.5 (log Kow range) Algae, Fish Species-specific thresholds

*Area Under the Curve (AUC) for ROC analysis.

Limitations and Data Gaps

  • Coverage: Only 0.7% of EINECS chemicals (e.g., chlorinated alkanes, organothiophosphates) have validated QSAR models, leaving >99% unassessed .
  • Structural Complexity : Botanical extracts and multi-component mixtures resist classification, necessitating alternative safety assessment methods .
  • Validation : Models require experimental verification to avoid false positives/negatives in regulatory contexts .

Biological Activity

EINECS 265-707-0 refers to a chemical compound that has been evaluated for its biological activity in various contexts. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is recognized in the European Union's chemical inventory as a substance that has undergone various assessments regarding its safety and biological impact. The compound is primarily studied for its potential applications in environmental remediation and its effects on biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Toxicological Effects : Research has indicated that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. Toxicological assessments have been conducted using in vitro and in vivo models to determine the compound's impact on cellular functions.
  • Environmental Impact : The compound has been studied for its role in bioremediation processes, particularly in degrading pollutants in contaminated environments. Its effectiveness in promoting microbial degradation pathways is significant for environmental cleanup efforts.
  • Mechanisms of Action : The biological mechanisms through which this compound exerts its effects include:
    • Cellular Stress Response : The compound has been shown to induce stress responses in various cell types, leading to alterations in gene expression and cellular metabolism.
    • Receptor Interaction : Studies suggest potential interactions with specific cellular receptors, which may mediate its biological effects.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBiological EffectMethodologyKey Findings
CytotoxicityIn vitro assaysSignificant cytotoxic effects observed at concentrations above 50 µM.
BiodegradationMicrobial assaysEnhanced degradation rates of chlorinated solvents when combined with this compound.
Receptor BindingBinding assaysModerate affinity for aryl hydrocarbon receptor (AhR), indicating potential endocrine disruption.

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

  • Remediation of Contaminated Sites : A case study conducted by Regenesis demonstrated the successful application of this compound in a bioremediation project targeting chlorinated volatile organic compounds (CVOCs) beneath an active business site. The study reported a significant reduction in contaminant levels, attributed to enhanced microbial activity facilitated by the compound .
  • Toxicological Assessment : A comprehensive assessment published in a peer-reviewed journal evaluated the toxicological profile of this compound using advanced risk assessment methodologies. The study highlighted the need for further research into its long-term effects on human health and the environment, particularly concerning its potential endocrine-disrupting properties .
  • Environmental Monitoring : Monitoring studies have indicated that this compound can persist in certain environments, raising concerns about bioaccumulation and ecological impacts. These studies emphasize the importance of ongoing surveillance and regulatory measures to mitigate risks associated with this compound .

Research Findings

Recent research findings underscore the complexity of this compound's biological activity:

  • In Vitro Studies : In vitro studies have revealed that this compound can induce apoptosis in various cell lines, suggesting a potential mechanism for its cytotoxic effects .
  • Biotransformation : Investigations into the biotransformation pathways of this compound indicate that microbial communities can effectively metabolize this compound, leading to less toxic byproducts .

Q & A

Q. How can researchers determine the physicochemical properties of EINECS 265-707-0 experimentally?

Q. What experimental strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Document synthesis steps in granular detail, including reaction parameters (temperature, pH, catalysts), purification methods, and equipment specifications (e.g., glassware type, stirring rates).
  • Use replication studies with independent researchers to identify procedural variability. Publish raw data (e.g., reaction yields, spectral datasets) in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How can contradictory data in the literature about this compound’s reactivity be resolved?

Methodological Answer:

  • Conduct a systematic review to categorize discrepancies by experimental conditions (e.g., solvent polarity, temperature gradients).
  • Design controlled experiments to isolate variables and apply multivariate statistical models (e.g., ANOVA, PCA) to quantify their impact on reactivity outcomes .
  • Propose a hypothesis-testing framework (e.g., PICO: Population [compound], Intervention [reactant], Comparison [conditions], Outcome [reaction rate]) to structure further investigations .

Q. What computational modeling approaches align with experimental data for this compound’s behavior in complex systems?

Methodological Answer:

  • Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to predict interactions in multicomponent systems.
  • Validate models using experimental data (e.g., kinetic parameters, crystallographic data) and report goodness-of-fit metrics (e.g., R², RMSE) in results .
  • Use open-source tools like Gaussian or GROMACS to ensure transparency and reproducibility .

Q. How should researchers address ethical and safety considerations in handling this compound?

Methodological Answer:

  • Follow GLP (Good Laboratory Practice) for hazardous material handling, including risk assessments, waste disposal protocols, and toxicity profiling (e.g., LD50 studies).
  • Incorporate FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing while adhering to ethical guidelines for environmental and human safety .

Methodological Design and Data Analysis

Q. What frameworks are suitable for formulating hypotheses about this compound’s unknown properties?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example:
  • Feasibility: Ensure access to specialized equipment (e.g., mass spectrometers).
  • Novelty: Identify gaps via a literature review matrix comparing prior studies on analogous compounds .

Q. How can large datasets from this compound’s characterization be managed effectively?

Methodological Answer:

  • Use electronic lab notebooks (ELNs) for real-time data entry and version control. Structure datasets into relational databases (e.g., SQL) with metadata tags (e.g., date, analyst, instrument ID) .
  • Include flowcharts or schematics in publications to illustrate data collection workflows and quality control checkpoints .

Tables for Data Reporting

Parameter Experimental Method Key Metrics Reference Standard
Melting PointDifferential Scanning CalorimetryOnset temperature (±0.5°C)ASTM E794-06
Solubility in Polar SolventsUV-Vis SpectroscopyAbsorbance at λmaxICH Q1A(R2) Guidelines

Key Takeaways for Researchers

  • Reproducibility: Prioritize detailed methodology sections and open-data practices .
  • Analytical Rigor: Use statistical models to resolve contradictions and validate computational predictions .
  • Ethical Compliance: Align safety protocols with institutional and regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.